

An In-depth Technical Guide to 2-Nitrodiphenylamine (CAS 119-75-5)

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Compound of Interest

Compound Name: 2-Nitrodiphenylamine

Cat. No.: B016788

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and safety information for **2-Nitrodiphenylamine**. The information is presented to support research, development, and quality control activities involving this compound.

Physicochemical Properties

2-Nitrodiphenylamine is an organic compound that typically appears as an orange-red to red-brown crystalline solid.^{[1][2]} It is a nitrated derivative of diphenylamine. The key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	[3]
Molecular Weight	214.22 g/mol	[3]
Melting Point	74-76 °C	[1]
Boiling Point	346 °C	[1]
Density	1.36 - 1.403 g/cm ³	[1][4]
Appearance	Orange-red flaky crystals or red-brown crystalline powder	[1][2]
Solubility	Insoluble in water; slightly soluble in chloroform, DMSO, and methanol.	[1]
Vapor Density	10.7 (vs air)	[1]
Refractive Index	~1.666	[1]

Synthesis of 2-Nitrodiphenylamine

The most common method for synthesizing **2-Nitrodiphenylamine** is the Ullmann condensation, which involves the copper-catalyzed reaction between an aryl halide and an amine.[5] Below are detailed protocols for two variations of this synthesis.

Experimental Protocol: Ullmann Condensation of 2-Nitroaniline and Bromobenzene

This protocol describes a method for producing **2-nitrodiphenylamine** with an increased yield by using bromobenzene as both a reactant and a solvent.

Materials:

- 2-Nitroaniline
- Bromobenzene

- Anhydrous sodium carbonate
- Copper(I) iodide (catalyst)
- Surfactant
- 22% Hydrochloric acid solution
- 5% Sodium hydroxide solution
- 80% Ethanol

Procedure:

- Combine 2-nitroaniline and bromobenzene in a molar ratio of 1:1.5 in a reaction vessel equipped for continuous stirring and distillation.
- Add anhydrous sodium carbonate, a surfactant, and the copper(I) iodide catalyst to the mixture.
- Heat the mixture to boiling at a temperature of 170-185°C with continuous stirring.
- Continuously distill off the azeotrope of water and bromobenzene. Periodically add pure bromobenzene to the reaction to maintain the temperature. The total synthesis time is approximately 20 hours.
- After the reaction is complete, distill off the unreacted bromobenzene at 170°C.
- Add water to the residue and heat to boiling to distill off any remaining traces of bromobenzene with the steam.
- Treat the remaining product at 90°C, first with a 22% solution of hydrochloric acid, and then with a 5% solution of an alkaline agent.
- Recrystallize the crude product from 80% ethanol to obtain pure **2-nitrodiphenylamine**.^[6]

Experimental Protocol: General Ullmann-Goldberg N-Arylation

This protocol provides a general procedure for the N-arylation of anilines using a copper-based catalyst.

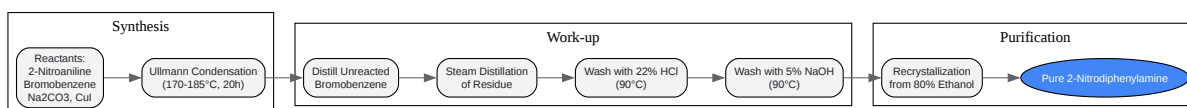
Materials:

- 2-Nitrophenylboronic acid
- Aniline
- Potassium fluoride (KF)
- Dimethyl sulfoxide (DMSO)
- Cu-IS-AMBA-MNPs (catalyst)
- Ethyl acetate
- n-Hexane
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a reaction vessel under a nitrogen atmosphere, combine 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol), potassium fluoride (0.12 g, 2 mmol), and Cu-IS-AMBA-MNPs catalyst (0.06 g, 0.025 mmol) in DMSO (4 mL).
- Stir the mixture vigorously at 130°C for 2 hours.
- After the reaction is complete, separate the catalyst using an external magnet and wash it three times with dry dichloromethane for potential reuse.
- Evaporate the solvent from the reaction mixture using a rotary evaporator.
- Add ethyl acetate and water to the residue and transfer to a separatory funnel.

- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield pure **2-nitrodiphenylamine**.^[1]



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Caption: Workflow for the synthesis of **2-Nitrodiphenylamine**.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the analysis and quantification of **2-nitrodiphenylamine**, particularly in complex matrices such as propellants.

Experimental Protocol: HPLC Analysis of 2-Nitrodiphenylamine in Propellants

This protocol outlines a reverse-phase HPLC method for the determination of **2-nitrodiphenylamine** in nitrocellulose-based propellants.

Materials and Reagents:

- **2-Nitrodiphenylamine** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Chloroform (for extraction)
- Methanol (for sample preparation)

Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: C18, 4.6 x 150 mm
- Mobile Phase: Isocratic mixture of 85% Acetonitrile and 15% Water
- Flow Rate: 0.5 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L
- Column Temperature: 30°C

Sample Preparation:

- Accurately weigh approximately 1.00 g of the propellant sample into a Soxhlet extraction thimble.
- Extract the sample with 50-60 mL of chloroform for about 2 hours in a Soxhlet apparatus.
- Evaporate the chloroform from the extract under controlled conditions.
- Dissolve the residue in 15-20 mL of acetonitrile.
- Transfer the solution to a 100 mL volumetric flask and dilute to the mark with acetonitrile.
- Filter the final solution through a 0.45 μ m syringe filter into an HPLC vial.[\[4\]](#)

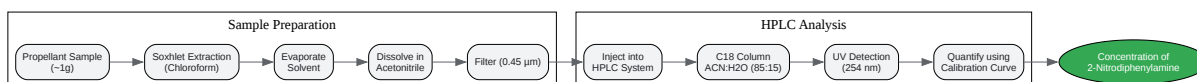
Standard Preparation:

- Prepare a stock solution of the **2-nitrodiphenylamine** reference standard in acetonitrile.

- From the stock solution, prepare a series of working standards by dilution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 15, 20 mg/L).

Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to generate a calibration curve.
- Inject the prepared sample solutions.
- Identify and quantify the **2-nitrodiphenylamine** peak based on the retention time and the calibration curve.



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Caption: Experimental workflow for HPLC analysis.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-nitrodiphenylamine** will show characteristic signals for the aromatic protons. The protons on the nitrated ring are expected to be shifted downfield due to the electron-withdrawing effect of the nitro group. The spectrum will be complex due to spin-spin coupling between the protons on both aromatic rings.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atom attached to the nitro group will be significantly deshielded and appear at a high chemical shift. The other aromatic carbons will appear in the

typical aromatic region (110-150 ppm). Quaternary carbons will generally show weaker signals.
[7][8]

Infrared (IR) Spectroscopy

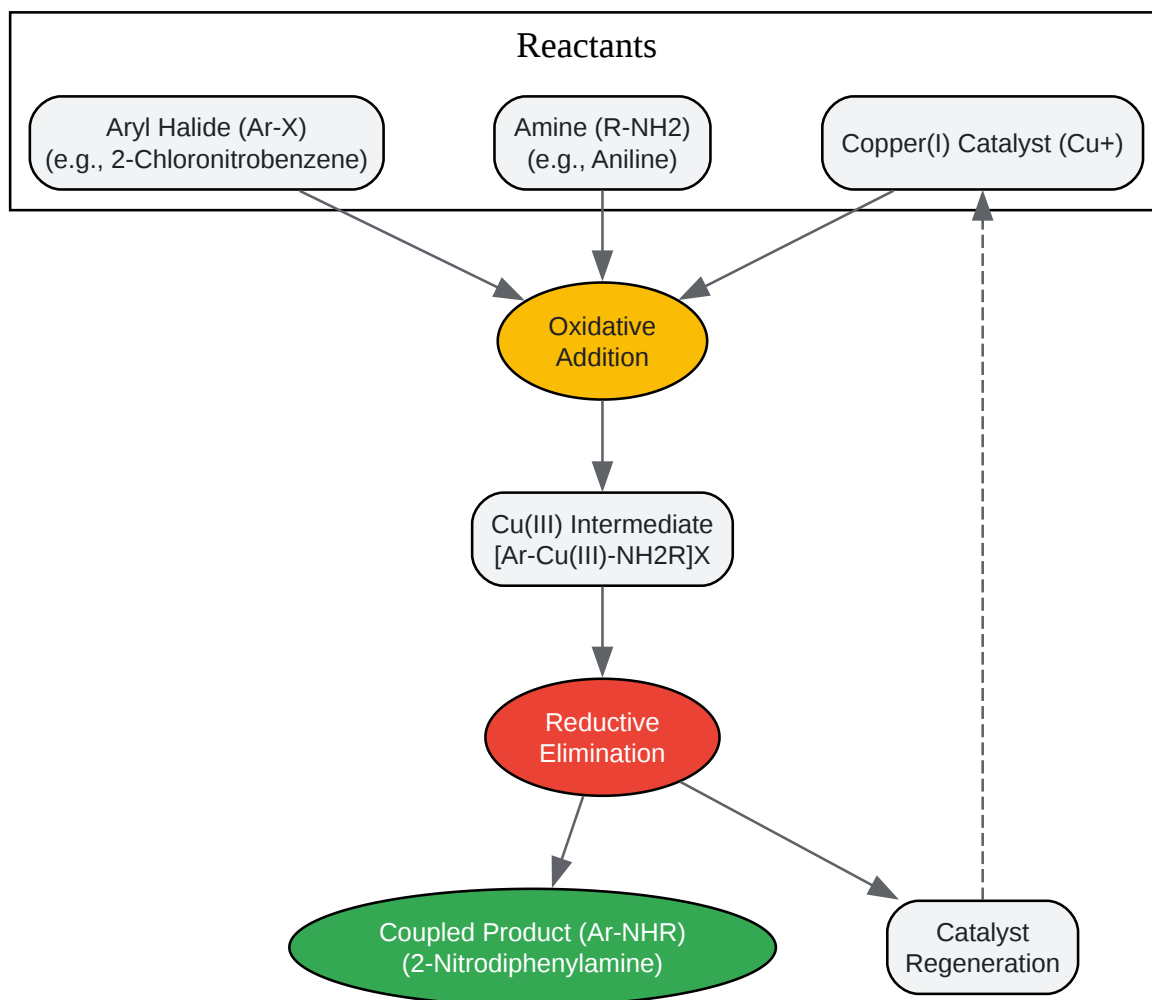
The IR spectrum of **2-nitrodiphenylamine** will exhibit characteristic absorption bands. The N-H stretch of the secondary amine will appear as a sharp peak in the region of 3300-3500 cm^{-1} . The most prominent peaks will be the asymmetric and symmetric stretching vibrations of the nitro group (N-O), which are expected in the ranges of 1550-1475 cm^{-1} and 1360-1290 cm^{-1} , respectively.[9] Aromatic C-H stretching will be observed above 3000 cm^{-1} , and C=C stretching vibrations of the aromatic rings will be present in the 1400-1600 cm^{-1} region.

Mass Spectrometry

The electron ionization (EI) mass spectrum of **2-nitrodiphenylamine** will show a molecular ion peak (M^+) at m/z 214. The fragmentation pattern is influenced by the nitro group and the diphenylamine structure. Common fragmentation pathways include the loss of the nitro group ($-\text{NO}_2$) and cleavage of the C-N bond connecting the two phenyl rings. The base peak is often observed at m/z 167, corresponding to the loss of the NO_2 group and a hydrogen atom.[3]

Signaling Pathways and Mechanisms

While **2-nitrodiphenylamine** is not typically involved in biological signaling pathways in the context of drug development, its primary mechanism of action in its main application is as a stabilizer in propellants. It functions by scavenging nitrogen oxides (NO_x) that are produced during the decomposition of nitrocellulose and nitroglycerin. This process prevents the autocatalytic breakdown of the propellant, thereby extending its shelf life and ensuring its stability.



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Caption: Generalized mechanism of the Ullmann Condensation.

Safety and Handling

2-Nitrodiphenylamine is considered a hazardous substance. It can cause skin, eye, and respiratory tract irritation.^[10] Prolonged or repeated exposure may have adverse effects. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact, flush the affected area with plenty of water.^[10] For detailed safety information, refer to the Safety Data Sheet (SDS).

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References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. 2-Nitrodiphenylamine | C₁₂H₁₀N₂O₂ | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. ANALYTICAL METHODS - Toxicological Profile for Otto Fuel II and Its Components - NCBI Bookshelf [ncbi.nlm.nih.gov]
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